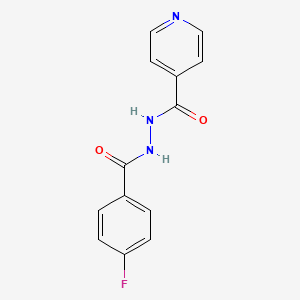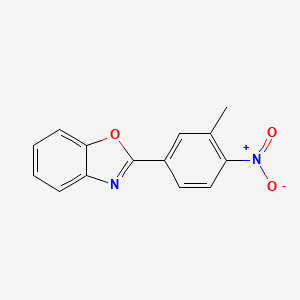
3-(4-bromophenyl)-5-(3-methylphenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-bromophenyl)-5-(3-methylphenyl)-1,2,4-oxadiazole, also known as BPO, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. BPO is a member of the oxadiazole family, which is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom.
Mechanism of Action
The exact mechanism of action of 3-(4-bromophenyl)-5-(3-methylphenyl)-1,2,4-oxadiazole is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in various biological processes. 3-(4-bromophenyl)-5-(3-methylphenyl)-1,2,4-oxadiazole has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines.
Biochemical and physiological effects:
3-(4-bromophenyl)-5-(3-methylphenyl)-1,2,4-oxadiazole has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the caspase cascade. 3-(4-bromophenyl)-5-(3-methylphenyl)-1,2,4-oxadiazole has also been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs). Additionally, 3-(4-bromophenyl)-5-(3-methylphenyl)-1,2,4-oxadiazole has been found to possess antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation.
Advantages and Limitations for Lab Experiments
3-(4-bromophenyl)-5-(3-methylphenyl)-1,2,4-oxadiazole has several advantages as a research tool. It is relatively easy to synthesize and has been found to exhibit a wide range of biological activities. However, there are also some limitations to its use in lab experiments. 3-(4-bromophenyl)-5-(3-methylphenyl)-1,2,4-oxadiazole is not very soluble in water, which can make it difficult to use in certain assays. Additionally, the yield of 3-(4-bromophenyl)-5-(3-methylphenyl)-1,2,4-oxadiazole obtained from the synthesis methods can be relatively low, which can limit its availability for research purposes.
Future Directions
There are several future directions for research on 3-(4-bromophenyl)-5-(3-methylphenyl)-1,2,4-oxadiazole. One area of interest is the development of 3-(4-bromophenyl)-5-(3-methylphenyl)-1,2,4-oxadiazole derivatives with improved solubility and bioactivity. Another area of interest is the investigation of the mechanisms underlying the anti-tumor and anti-inflammatory effects of 3-(4-bromophenyl)-5-(3-methylphenyl)-1,2,4-oxadiazole. Additionally, further research is needed to explore the potential applications of 3-(4-bromophenyl)-5-(3-methylphenyl)-1,2,4-oxadiazole in other areas, such as neurodegenerative diseases and cardiovascular disorders.
Synthesis Methods
3-(4-bromophenyl)-5-(3-methylphenyl)-1,2,4-oxadiazole can be synthesized using various methods, including the reaction of 4-bromobenzonitrile with 3-methylphenyl hydrazine in the presence of a catalyst. Another method involves the reaction of 4-bromobenzoyl chloride with 3-methylphenyl hydrazine in the presence of a base. The yield of 3-(4-bromophenyl)-5-(3-methylphenyl)-1,2,4-oxadiazole obtained from these methods ranges from 40% to 70%.
Scientific Research Applications
3-(4-bromophenyl)-5-(3-methylphenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. 3-(4-bromophenyl)-5-(3-methylphenyl)-1,2,4-oxadiazole has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to possess antimicrobial activity against gram-positive and gram-negative bacteria. Additionally, 3-(4-bromophenyl)-5-(3-methylphenyl)-1,2,4-oxadiazole has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
3-(4-bromophenyl)-5-(3-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O/c1-10-3-2-4-12(9-10)15-17-14(18-19-15)11-5-7-13(16)8-6-11/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEOZNLXFDLYKFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=NO2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[2-(benzylsulfonyl)ethyl]thio}-4,6-dimethylnicotinonitrile](/img/structure/B5738177.png)
![2-(2,4-dichlorophenyl)-N'-{[(2-methoxyphenyl)acetyl]oxy}ethanimidamide](/img/structure/B5738183.png)
![N-[3-(4-methyl-1-piperidinyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5738193.png)


![4-amino-N'-{[3-(trifluoromethyl)benzyl]oxy}-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B5738210.png)

![N-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]carbonyl}-beta-alanine](/img/structure/B5738237.png)
![N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenenicotinohydrazide](/img/structure/B5738246.png)

![3-[5-(2-cyano-3-ethoxy-3-oxo-1-propen-1-yl)-2-furyl]benzoic acid](/img/structure/B5738262.png)
![N-cyclopentyl-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B5738266.png)